For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG2-bromide
Bromo-PEG2-bromide, systematically named 1,2-bis(2-bromoethoxy)ethane, is a homobifunctional crosslinking agent widely utilized in chemical synthesis and pharmaceutical sciences. As a polyethylene (B3416737) glycol (PEG) derivative, it possesses a hydrophilic spacer that enhances solubility in aqueous media.[1][2] The terminal bromide groups are excellent leaving groups for nucleophilic substitution reactions, making this reagent a versatile tool for conjugating molecules, particularly those containing thiol groups.[2][3] This guide provides a comprehensive overview of its synthesis, characterization, and key properties.
Physicochemical Properties
A summary of the key quantitative data for Bromo-PEG2-bromide is presented below, offering a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 31255-10-4 | [4][5][6] |
| Molecular Formula | C₆H₁₂Br₂O₂ | [4][5] |
| Molecular Weight | 275.97 g/mol | [6][7] |
| IUPAC Name | 1,2-bis(2-bromoethoxy)ethane | [5][6] |
| Synonyms | 1,8-dibromo-3,6-dioxaoctane | [6] |
| Purity | Typically ≥95% - 98% | [4][5] |
| Appearance | Clear Oil / Liquid | [8] |
| Density | 1.655 g/cm³ | [9] |
| Boiling Point | 285.1 °C at 760 mmHg | [9] |
| Storage Condition | -20°C for long-term storage | [4] |
Synthesis of Bromo-PEG2-bromide
The synthesis of Bromo-PEG2-bromide is achieved through the bromination of its corresponding diol, diethylene glycol. The following protocol is adapted from a procedure utilizing triphenylphosphine (B44618) and bromine.[8]
Synthesis Workflow
Caption: Synthesis workflow for Bromo-PEG2-bromide.
Experimental Protocol
Materials:
-
Diethylene glycol (0.9 ml, 9.4 mmol)[8]
-
Triphenylphosphine, freshly recrystallized (5.03g, 18.8 mmol)[8]
-
Bromine (0.96 ml, 18.8 mmol) (Caution: highly corrosive and toxic)[8]
-
Dry Acetonitrile (20 ml)[8]
-
Diethyl ether (50 ml)[8]
-
250 ml round-bottomed Schlenk flask[8]
-
Standard glassware for reflux, filtration, and distillation[8]
Procedure:
-
Suspend triphenylphosphine (5.03g, 18.8 mmol) in dry acetonitrile (20 ml) in a 250 ml round-bottomed Schlenk flask.[8]
-
Cool the suspension to 0°C using an ice bath under an inert atmosphere (e.g., Argon).[8]
-
Add bromine (0.96 ml, 18.8 mmol) dropwise to the stirred suspension. Allow the solution to become colorless after each drop before adding the next.[8]
-
After the complete addition of bromine, allow the reaction mixture to warm to ambient temperature.[8]
-
Add diethylene glycol (0.9 ml, 9.4 mmol) to the mixture.[8]
-
Heat the reaction at reflux (approximately 80°C) under a dinitrogen atmosphere for 18 hours.[8]
-
After cooling to ambient temperature, remove the solvent under reduced pressure.[8]
-
Stir the resulting orange solid in diethyl ether (50 ml) for 1 hour. This will cause the triphenylphosphine oxide byproduct to precipitate.[8]
-
Filter the mixture.[8]
-
Remove the solvent from the orange-colored filtrate under reduced pressure to yield an orange oil.[8]
-
Purify the crude product via Kügelrohr distillation (bp 100°C under high vacuum) to obtain the final product as a clear oil. The reported yield is approximately 67%.[8]
Characterization
To confirm the successful synthesis and purity of Bromo-PEG2-bromide, a combination of spectroscopic and analytical techniques is employed.
Characterization Workflow
Caption: Logical workflow for the characterization of Bromo-PEG2-bromide.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data based on experimental findings.[8]
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Solvent | CDCl₃ |
| δ 3.83 (t) | 4H, O-CH ₂-CH₂-Br | |
| δ 3.48 (t) | 4H, O-CH₂-CH ₂-Br | |
| ¹³C NMR | Solvent | CDCl₃ |
| δ 70.96 | C H₂-CH₂-Br | |
| δ 30.18 | CH₂-C H₂-Br | |
| FT-IR (cm⁻¹) | C-H stretch | 2966 (w), 2856 (w) |
| C-O stretch | 1111 (s) | |
| ESI-MS | m/z | 72.4 [M-2Br]⁺ |
Experimental Protocols for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure by analyzing the proton and carbon environments.
-
Protocol:
-
Prepare the sample by dissolving a small amount (5-10 mg) of the purified oil in approximately 0.7 ml of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra and compare the chemical shifts, integrations, and coupling patterns with the expected values listed in the table above.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the presence of key functional groups.
-
Protocol:
-
Place a drop of the purified oil directly onto the ATR crystal of an FT-IR spectrometer (or prepare a thin film on a KBr plate).
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands, such as the strong C-O ether stretch around 1111 cm⁻¹ and the C-H stretches just below 3000 cm⁻¹.[8] The C-Br stretch is expected in the fingerprint region, typically between 500-750 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and fragmentation pattern.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the molecular ion peak or characteristic fragments. For this molecule, a fragment corresponding to the loss of both bromine atoms ([M-2Br]⁺) has been reported.[8]
-
References
- 1. iris.unive.it [iris.unive.it]
- 2. Bromo-PEG2-alcohol, 57641-66-4 | BroadPharm [broadpharm.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. Bromo-PEG2-bromide, 31255-10-4 | BroadPharm [broadpharm.com]
- 5. 1,2-Bis(2-bromoethoxy)ethane 95% | CAS: 31255-10-4 | AChemBlock [achemblock.com]
- 6. 1,2-Bis(2-bromoethoxy)ethane | C6H12Br2O2 | CID 573097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bromo-PEG-bromide | AxisPharm [axispharm.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Ethane, 1,2-bis(2-bromoethoxy)-|31255-10-4|lookchem [lookchem.com]
